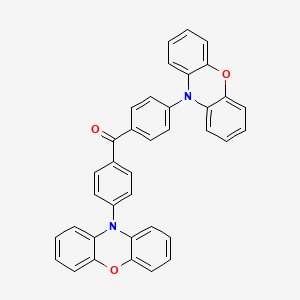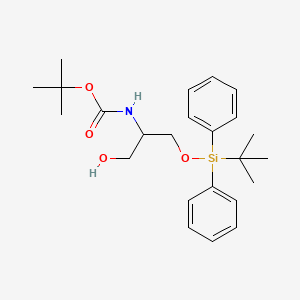
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is a synthetic organic compound that is often used as an intermediate in the synthesis of more complex molecules. It features a t-butoxycarbonyl (Boc) protecting group on the amino group and a t-butyldiphenylsiloxy group on the hydroxyl group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using t-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Coupling Reaction: The protected amino and hydroxyl groups are then coupled to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated reactors, continuous flow systems, and rigorous purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and t-butyldiphenylsilyl groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; tetrabutylammonium fluoride for t-butyldiphenylsilyl removal.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Alcohol: Removal of both protecting groups yields the free amino alcohol.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be synthesized.
Scientific Research Applications
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol depends on its use and the reactions it undergoes. Generally, it acts as a protected intermediate that can be selectively deprotected and modified to yield various functional molecules. The Boc and t-butyldiphenylsilyl groups protect the amino and hydroxyl groups, respectively, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(t-Butoxycarbonylamino)-3-hydroxypropanol: Lacks the t-butyldiphenylsiloxy group.
3-(t-Butyldiphenylsiloxy)propanol: Lacks the Boc-protected amino group.
2-Amino-3-hydroxypropanol: Lacks both protecting groups.
Uniqueness
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is unique due to the presence of both Boc and t-butyldiphenylsilyl protecting groups, which provide selective protection and deprotection options during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
259809-50-2 |
|---|---|
Molecular Formula |
C24H35NO4Si |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35NO4Si/c1-23(2,3)29-22(27)25-19(17-26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,26H,17-18H2,1-6H3,(H,25,27) |
InChI Key |
BDIWPPCRFYTGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


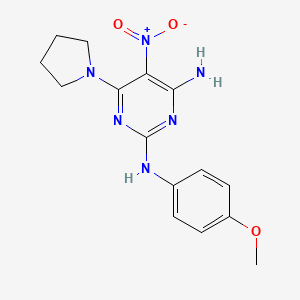
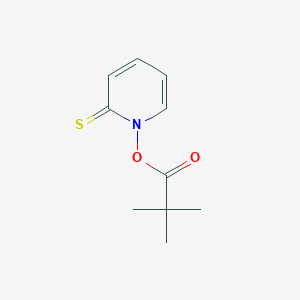
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
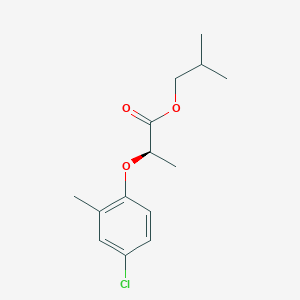
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
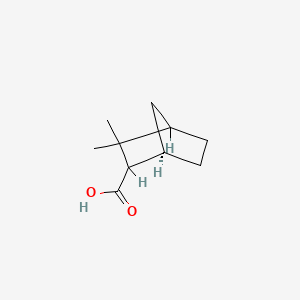
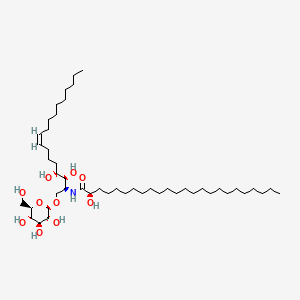
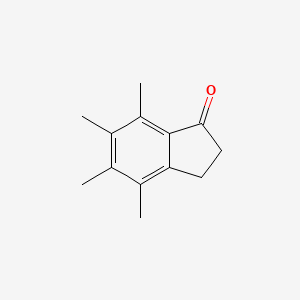
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
